molecular formula C20H23N5O B2448646 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 338391-76-7

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Cat. No.: B2448646
CAS No.: 338391-76-7
M. Wt: 349.438
InChI Key: XKQQYXUSSLZFDZ-QOCHGBHMSA-N
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Description

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1H-indole-2,3-dione with 4-methylpiperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with N-phenylhydrazine to form the final product. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include H2O2 and KMnO4, typically in aqueous or organic solvents.

    Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione
  • 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-methylhydrazone)

Uniqueness

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the N-phenylhydrazone moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

1-[(4-methylpiperazin-1-yl)methyl]-3-phenyldiazenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-23-11-13-24(14-12-23)15-25-18-10-6-5-9-17(18)19(20(25)26)22-21-16-7-3-2-4-8-16/h2-10,26H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGVNMGKWVLLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141681
Record name 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338391-76-7
Record name 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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